3-(Cyclohexa-1,4-dien-1-yl)-6-methylpyrazin-2(1H)-one
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Overview
Description
3-(Cyclohexa-1,4-dien-1-yl)-6-methylpyrazin-2(1H)-one is an organic compound characterized by a cyclohexadiene ring attached to a pyrazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexa-1,4-dien-1-yl)-6-methylpyrazin-2(1H)-one typically involves the reaction of cyclohexa-1,4-diene with a suitable pyrazinone precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexa-1,4-dien-1-yl)-6-methylpyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include factors like temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Scientific Research Applications
3-(Cyclohexa-1,4-dien-1-yl)-6-methylpyrazin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Cyclohexa-1,4-dien-1-yl)-6-methylpyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoic Acid
- 3-(1,4-Cyclohexadien-1-yl)-1-propanol
Uniqueness
3-(Cyclohexa-1,4-dien-1-yl)-6-methylpyrazin-2(1H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclohexadiene ring with a pyrazinone moiety sets it apart from other similar compounds, making it a valuable subject of study in various research fields.
Properties
CAS No. |
78076-07-0 |
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Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
3-cyclohexa-1,4-dien-1-yl-6-methyl-1H-pyrazin-2-one |
InChI |
InChI=1S/C11H12N2O/c1-8-7-12-10(11(14)13-8)9-5-3-2-4-6-9/h2-3,6-7H,4-5H2,1H3,(H,13,14) |
InChI Key |
CKHZDPARBTYVBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=O)N1)C2=CCC=CC2 |
Origin of Product |
United States |
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